![molecular formula C9H12O5 B1529649 Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate CAS No. 857177-01-6](/img/structure/B1529649.png)
Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate
Overview
Description
Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate, commonly known as ethyl oxoacetate, is an organic compound belonging to the class of oxoacetic esters. It is a colorless liquid with a sweet, fruity odor and has a wide range of applications in the chemical and pharmaceutical industries. Ethyl oxoacetate is used as an intermediate in the synthesis of various organic compounds, including drugs, dyes, and fragrances. It is also used in the production of polymers and as a solvent for various organic compounds.
Scientific Research Applications
Marine Fungus Derived Compounds
Research on the marine fungus Penicillium sp. led to the discovery of compounds with structures related to Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate. These compounds were identified through their spectroscopic and physico-chemical properties, indicating the potential of marine sources for novel compound discovery (Wu et al., 2010).
Chemoselective Synthesis
Ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate was utilized in the chemoselective synthesis of pyridine derivatives. This methodology demonstrates the synthetic versatility of compounds structurally similar to Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate, offering moderate to good yields of the products (Pretto et al., 2019).
Antitumor Activity
Ethyl 2-[(2-amino-3-cyano-4-Phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound synthesized through a series of condensation reactions, exhibited distinct inhibition of cancer cell proliferation. This underscores the potential therapeutic applications of these compounds in oncology research (Liu et al., 2018).
Antioxidant Properties
Compounds derived from red seaweed Hypnea musciformis, structurally related to Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate, were characterized and evaluated for their antioxidant properties. The structure-activity relationship analysis suggested these compounds could serve as potential lead antioxidative molecules for pharmaceutical and food industries (Chakraborty et al., 2016).
Synthetic Applications
Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized via a one-pot three-component reaction. This research highlights the application of Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate analogs in creating fluorinated fused heterocyclic compounds, important for developing pharmaceuticals and agrochemicals (Wang et al., 2012).
properties
IUPAC Name |
ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-2-14-9(12)8(11)6-5-13-4-3-7(6)10/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOCKDHJHSQMJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1COCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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